2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid
Description
2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid is a benzoic acid derivative featuring a thioether linkage between the ortho-position of the benzoic acid moiety and a para-substituted carboxymethoxy phenyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and pharmaceuticals. The carboxymethoxy group (-OCH2COOH) enhances solubility in polar solvents while retaining reactivity for further functionalization.
Properties
CAS No. |
83817-54-3 |
|---|---|
Molecular Formula |
C15H12O5S |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[4-(carboxymethoxy)phenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C15H12O5S/c16-14(17)9-20-10-5-7-11(8-6-10)21-13-4-2-1-3-12(13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
InChI Key |
OWYGKJBADUJXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid typically involves the reaction of 4-(carboxymethoxy)phenylthiol with benzoic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Carboxymethoxy)benzoic Acid
- Structure : The carboxymethoxy group is para-substituted on the benzoic acid ring .
- Key Differences :
- Substitution Position : The para-substitution reduces steric hindrance compared to the ortho-substituted target compound.
- Solubility : Para-substitution may slightly lower solubility in polar solvents due to reduced dipole interactions.
- Applications : Used in coordination polymers (e.g., with Co²⁺ or Mn²⁺), where substitution patterns influence metal-ligand binding and framework dimensionality .
2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid (CAS 895-45-4)
- Structure : Features a trifluoromethyl (-CF₃) group instead of carboxymethoxy .
- Key Differences :
- Electronic Effects : The electron-withdrawing -CF₃ group increases the acidity of the benzoic acid (pKa ~2.5 vs. ~4.2 for the carboxymethoxy derivative).
- Lipophilicity : Higher logP value (≈3.1) due to -CF₃, enhancing membrane permeability but reducing aqueous solubility.
- Applications : Explored in agrochemicals and pharmaceuticals for its stability under acidic conditions.
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic Acid (CAS 1545-75-1)
- Structure: Combines nitro (-NO₂) and trifluoromethyl groups on the phenyl ring .
- Key Differences :
- Applications : Investigated as a lead compound in antimicrobial drug development.
4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid
3-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-4-methylbenzoic Acid
- Structure: Contains a dichlorophenoxy group and carbamothioylamino substituent .
- Key Differences :
- Applications : Studied for herbicidal activity with 90% inhibition of A. thaliana growth at 10 ppm.
Structural and Functional Data Table
| Compound Name | Substituents | pKa (Benzoic Acid) | logP | Key Applications |
|---|---|---|---|---|
| 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid | -OCH₂COOH (para), -S- (ortho) | 4.2 | 1.8 | Coordination polymers, Drug intermediates |
| 4-(Carboxymethoxy)benzoic acid | -OCH₂COOH (para) | 4.0 | 1.5 | Metal-organic frameworks |
| 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid | -CF₃ (para), -S- (ortho) | 2.5 | 3.1 | Agrochemicals |
| 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid | -NO₂, -CF₃ (para), -S- (ortho) | 1.9 | 3.5 | Antimicrobial agents |
| 4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid | Thiazole, -Cl (para) | 3.8 | 2.9 | Anti-inflammatory drugs |
Biological Activity
2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid, with the molecular formula C15H14O4S and a molecular weight of 302.34 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential and applications.
Chemical Structure and Properties
The compound is characterized by a benzoic acid core with a carboxymethoxy group and a phenylthio substituent. The thioether linkage contributes to its unique chemical properties, influencing its interaction with biological targets.
Biological Activities
Research indicates that 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid exhibits several notable biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may interact with proteins involved in oxidative stress response pathways, potentially acting as an antioxidant.
- Anti-inflammatory Effects : Its structural components indicate potential anti-inflammatory properties, similar to other benzoic acid derivatives.
- Enzyme Inhibition : Interaction studies have shown binding affinities with various enzymes and receptors, suggesting possible roles in enzyme inhibition.
The mechanism by which 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid exerts its biological effects is still under investigation. However, it is believed that the compound may modulate signaling pathways related to oxidative stress and inflammation. The presence of the carboxymethoxy group enhances solubility and reactivity, which could facilitate its interaction with biological targets.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Carboxybenzenesulfonic acid | Contains a sulfonic acid group | More soluble in water; used as an industrial reagent |
| 4-Methylthiobenzoic acid | Contains a methylthio group | Less polar; different biological activity profile |
| 2-Hydroxybenzoic acid (Salicylic Acid) | Contains a hydroxyl group | Known for its anti-inflammatory properties |
The distinct combination of thioether functionality and carboxylic acid group in 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid enhances its solubility and potential reactivity compared to these similar compounds.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential applications for 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid:
- In Vitro Studies : Research has demonstrated that compounds structurally related to 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid can inhibit specific enzymes involved in inflammatory pathways. For instance, certain benzoic acid derivatives have shown promise in reducing pro-inflammatory cytokine levels in cell cultures .
- Agricultural Applications : Similar compounds have been investigated for their effects on plant growth regulation. For example, derivatives of benzoic acids have been used to suppress seed germination and lateral branching in horticultural crops, indicating potential applications for chemical pruning .
- Toxicity Assessments : Toxicological evaluations suggest that related compounds pose low risks of toxicity in various organisms, supporting the safety profile of 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
